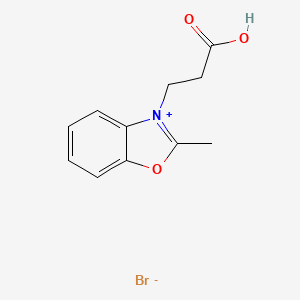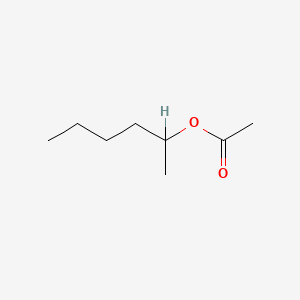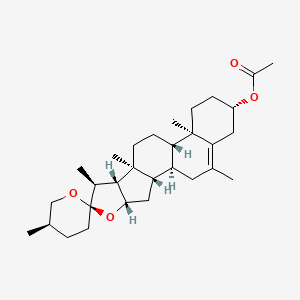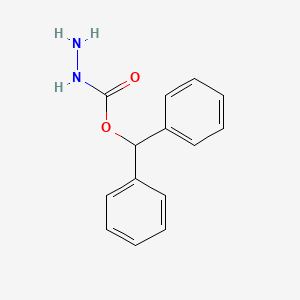
DI(PHENYL)METHYL N-AMINOCARBAMATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DI(PHENYL)METHYL N-AMINOCARBAMATE, also known as benzhydryl N-aminocarbamate, is an organic compound with the molecular formula C14H14N2O2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI(PHENYL)METHYL N-AMINOCARBAMATE typically involves the reaction of benzhydryl chloride with an amine, followed by the introduction of a carbamate group. One common method involves the use of dimethyl carbonate as a carbamoylating agent in the presence of a suitable catalyst such as iron-chrome catalyst TZC-3/1. The reaction is carried out at elevated temperatures, around 150°C, to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow systems to enhance efficiency and scalability. The use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact. For instance, dimethyl carbonate is favored over phosgene due to its lower toxicity and environmental footprint .
Chemical Reactions Analysis
Types of Reactions
DI(PHENYL)METHYL N-AMINOCARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and ureas.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.
Major Products
The major products formed from these reactions include substituted carbamates, ureas, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
DI(PHENYL)METHYL N-AMINOCARBAMATE has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules, enhancing their stability and activity.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with carbamate functionalities.
Industry: The compound is employed in the production of agrochemicals and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of DI(PHENYL)METHYL N-AMINOCARBAMATE involves the formation of stable carbamate linkages with amine groups. This interaction can protect amines from unwanted reactions during synthetic processes. The compound’s stability and reactivity are influenced by the electronic properties of the phenyl groups and the carbamate moiety .
Comparison with Similar Compounds
Similar Compounds
N-Boc protected amines: These compounds use tert-butoxycarbonyl (Boc) as a protecting group, which can be removed under acidic conditions.
N-Cbz protected amines: These compounds use benzyloxycarbonyl (Cbz) as a protecting group, removable by catalytic hydrogenation.
N-Fmoc protected amines: These compounds use fluorenylmethoxycarbonyl (Fmoc) as a protecting group, removable by base.
Uniqueness
DI(PHENYL)METHYL N-AMINOCARBAMATE is unique due to its dual phenyl groups, which provide enhanced stability and reactivity compared to other carbamate-protected amines. This makes it particularly useful in complex synthetic processes where selective protection and deprotection are required .
Properties
CAS No. |
3403-23-4 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
benzhydryl N-aminocarbamate |
InChI |
InChI=1S/C14H14N2O2/c15-16-14(17)18-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17) |
InChI Key |
LKGRPUNUHDQTJB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NN |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NN |
| 3403-23-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


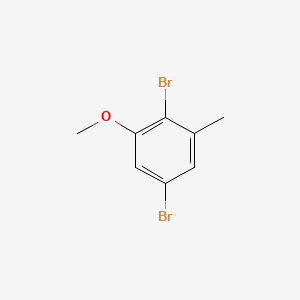
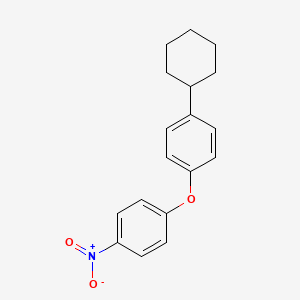
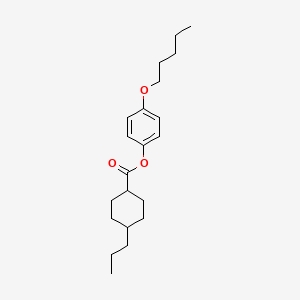
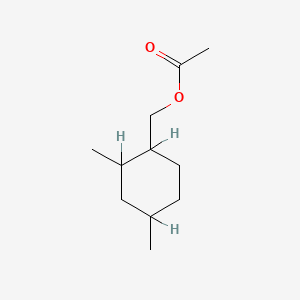
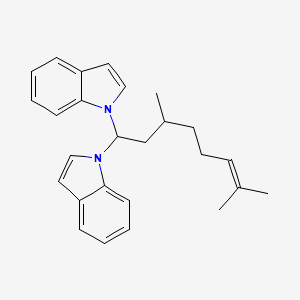
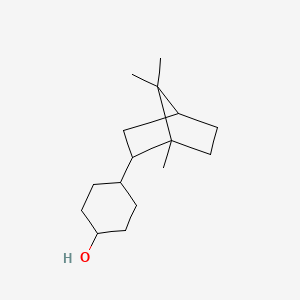
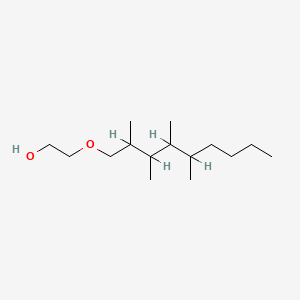
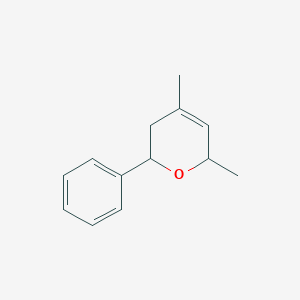
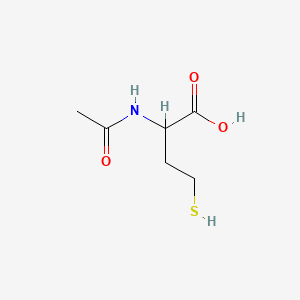
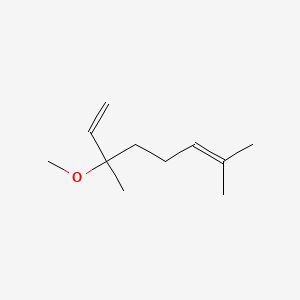
![Propanamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B1618254.png)
